3-Allyloxy-4-chloro-benzotrifluoride
Overview
Description
3-Allyloxy-4-chloro-benzotrifluoride is an organic compound with the molecular formula C10H8ClF3O. It is known for its unique chemical structure, which includes an allyloxy group, a chloro substituent, and a trifluoromethyl group attached to a benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyloxy-4-chloro-benzotrifluoride typically involves the reaction of 4-chloro-3-hydroxybenzotrifluoride with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the allyloxy group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Allyloxy-4-chloro-benzotrifluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of various substituted benzotrifluoride derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced derivatives with modified functional groups.
Scientific Research Applications
3-Allyloxy-4-chloro-benzotrifluoride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-Allyloxy-4-chloro-benzotrifluoride involves its interaction with molecular targets through its functional groups. The allyloxy group can participate in hydrogen bonding and other interactions, while the chloro and trifluoromethyl groups can influence the compound’s reactivity and stability. The pathways involved in its action depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Parachlorobenzotrifluoride: Similar structure but lacks the allyloxy group.
4-Chloro-3-hydroxybenzotrifluoride: Precursor in the synthesis of 3-Allyloxy-4-chloro-benzotrifluoride.
3-Allyloxybenzotrifluoride: Similar structure but without the chloro substituent
Uniqueness
This compound is unique due to the presence of both the allyloxy and chloro groups, which provide distinct reactivity and potential applications compared to its analogs. The trifluoromethyl group also contributes to its chemical stability and lipophilicity, making it valuable in various research and industrial contexts.
Properties
IUPAC Name |
1-chloro-2-prop-2-enoxy-4-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O/c1-2-5-15-9-6-7(10(12,13)14)3-4-8(9)11/h2-4,6H,1,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQBIHYMSGMTQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=CC(=C1)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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